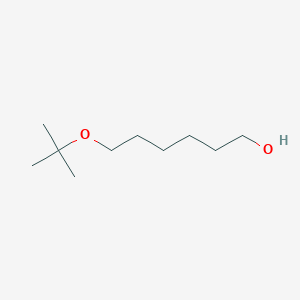
6-tert-Butoxyhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butoxyhexan-1-ol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain, with a tert-butoxy group at the sixth carbon position. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butoxyhexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hexan-1-ol attacks the tert-butyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as magnesium perchlorate can enhance the efficiency of the reaction, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.
Comparaison Avec Des Composés Similaires
tert-Butyl alcohol: Similar in structure but lacks the hexane chain.
Hexan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl hexanoate: An ester derivative with similar functional groups.
Uniqueness: 6-tert-Butoxyhexan-1-ol is unique due to the presence of both a tert-butoxy group and a hexane chain, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over simpler alcohols or esters.
Propriétés
Numéro CAS |
91988-83-9 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
6-[(2-methylpropan-2-yl)oxy]hexan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
Clé InChI |
ANVOEGYBDKSPCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


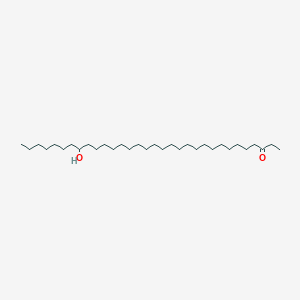


![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
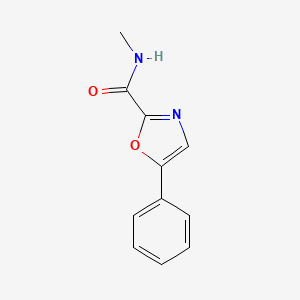
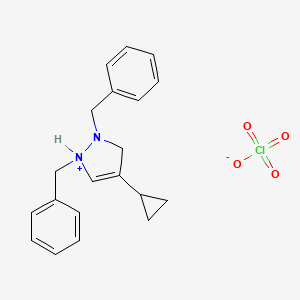
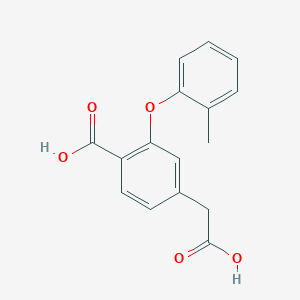
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
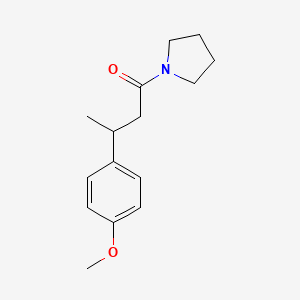
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
